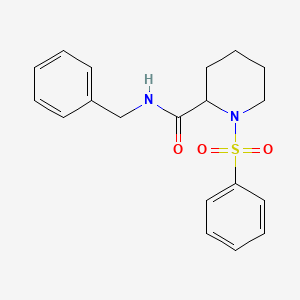
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile is a chemical compound with the molecular formula C6HCl3N2O It is a derivative of pyridine, characterized by the presence of three chlorine atoms, a hydroxyl group, and a nitrile group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine-2-carbonitrile with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored and controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4,5,6-trichloro-3-pyridinecarboxaldehyde.
Reduction: Formation of 4,5,6-trichloro-3-hydroxy-2-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the nitrile group can influence its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3,5,6-trichloropyridine: Similar structure but lacks the nitrile group.
3,5,6-Trichloro-2-pyridinol: Another chlorinated pyridine derivative with different functional groups.
Uniqueness
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and nitrile groups, along with multiple chlorine atoms, makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C6HCl3N2O |
|---|---|
Molekulargewicht |
223.4 g/mol |
IUPAC-Name |
4,5,6-trichloro-3-hydroxypyridine-2-carbonitrile |
InChI |
InChI=1S/C6HCl3N2O/c7-3-4(8)6(9)11-2(1-10)5(3)12/h12H |
InChI-Schlüssel |
VRCKLLBEKVQGRL-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=C(C(=N1)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/no-structure.png)
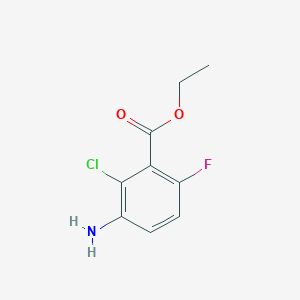
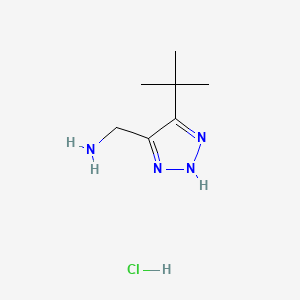

![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
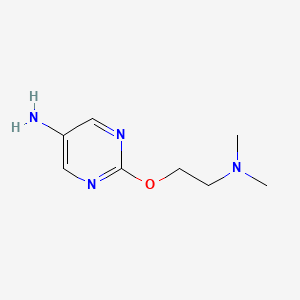
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
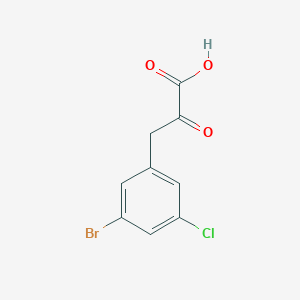
aminehydrochloride](/img/structure/B13578363.png)

